Sdz 220-581 Sdz 220-581 SDZ 220-581 is a potent, competitive antagonist at the NMDA glutamate receptor subtype(pKi= 7.7).IC50 Value:Target: NMDA receptorin vitro: Wake-promoting doses of LSN2463359 and LSN2814617 attenuated deficits in performance induced by the competitiveNMDA receptor antagonist SDZ 220,581 in two tests of operant behaviour: the variable interval 30 s task and the DMTP task [1].in vivo: Administration of SDZ 220-581 or CGS 19755 was associated with a robust reduction in PPI, whereas L-701,324, 4-Cl-KYN or MLA failed to alter PPI [2]. With the most active agent, SDZ 220-581, full protection against maximal electroshock seizures (MES) was obtained at oral doses of 10 mg/kg in rats and in mice. The compound had a fast onset (< or = 1 hr) and a long duration (> or = 24 hr) of action [3]. Rats were pretreated with clozapine (0 or 5.0 mg/kg) or haloperidol (0 or 0.1 mg/kg), together with SDZ 220-581 (0 or 2.5 mg/kg), and tested. SDZ 220-581 and SDZ EAB-515 decreased PPI without affecting startle magnitude [4].
Brand Name: Vulcanchem
CAS No.: 174575-17-8
VCID: VC0003519
InChI: InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1
SMILES: C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl
Molecular Formula: C16H17ClNO5P
Molecular Weight: 369.73 g/mol

Sdz 220-581

CAS No.: 174575-17-8

Cat. No.: VC0003519

Molecular Formula: C16H17ClNO5P

Molecular Weight: 369.73 g/mol

* For research use only. Not for human or veterinary use.

Sdz 220-581 - 174575-17-8

CAS No. 174575-17-8
Molecular Formula C16H17ClNO5P
Molecular Weight 369.73 g/mol
IUPAC Name (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1
Standard InChI Key VBRJFXSFCYEZMQ-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl
SMILES C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl

Chemical Structure and Physicochemical Properties

SDZ 220-581 integrates a biphenyl scaffold with a phosphonomethyl group and a chlorophenyl substituent, contributing to its high affinity for NMDA receptors. The compound’s stereochemistry, particularly the (S)-configuration at the α-amino position, is critical for its biological activity . Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H17ClNO5P\text{C}_{16}\text{H}_{17}\text{ClNO}_{5}\text{P}
Molecular Weight369.74 g/mol
SolubilitySoluble in DMSO (8.57 mg/mL)
Storage Conditions-20°C (powder), -80°C (solution)
CAS Number174575-17-8

The phosphonate group enhances binding to the NMDA receptor’s glutamate site, while the chlorophenyl moiety influences lipophilicity and blood-brain barrier penetration .

Mechanism of Action and Pharmacological Profile

SDZ 220-581 competitively inhibits NMDA receptors by binding to the glutamate recognition site, thereby preventing receptor activation . This mechanism is quantified by a pKi value of 7.7, reflecting high receptor affinity . NMDA receptors are pivotal in synaptic plasticity, learning, and memory, but excessive activation leads to excitotoxic neuronal death. By antagonizing these receptors, SDZ 220-581 mitigates glutamate-induced neurotoxicity and stabilizes aberrant neuronal activity .

Key Pharmacological Effects:

  • Anticonvulsant Activity: Oral administration of 10 mg/kg in rodents confers full protection against maximal electroshock seizures (MES), with effects lasting >24 hours .

  • Sensorimotor Gating Modulation: SDZ 220-581 reduces prepulse inhibition (PPI) in animal models, a trait linked to schizophrenia pathophysiology .

  • Neuroprotection: Prevents glutamate-mediated excitotoxicity in vitro, suggesting utility in neurodegenerative diseases .

Preclinical Research Findings

Anticonvulsant Efficacy

In rodent models, SDZ 220-581 demonstrated rapid onset (<1 hour) and sustained suppression of MES-induced seizures at 10 mg/kg . This effect surpasses traditional antiepileptics in duration, highlighting its potential as a long-acting therapeutic .

Sensorimotor Gating and Schizophrenia Models

SDZ 220-581 administration robustly reduces PPI, mimicking deficits observed in schizophrenia . Unlike non-competitive NMDA antagonists (e.g., ketamine), its competitive binding profile offers a more selective tool for studying glutamatergic dysregulation in psychiatric disorders .

Clinical Implications and Therapeutic Applications

Epilepsy

The compound’s oral efficacy and prolonged seizure suppression position it as a candidate for drug-resistant epilepsy. Traditional antiepileptics often require frequent dosing, whereas SDZ 220-581’s 24-hour duration could improve compliance .

Schizophrenia

PPI deficits reversed by SDZ 220-581 in rodents align with glutamatergic hypotheses of schizophrenia . Clinical trials assessing NMDA antagonists face challenges, but SDZ 220-581’s selectivity may offer advantages over non-competitive agents .

Future Research Directions

  • Clinical Trials: Prioritize Phase I safety studies to establish tolerability in humans.

  • Disease-Specific Models: Test efficacy in transgenic models of Alzheimer’s and Parkinson’s diseases.

  • Combination Therapies: Explore synergies with dopaminergic or antiepileptic drugs.

  • Biomarker Development: Identify objective measures of target engagement (e.g., fMRI, CSF glutamate levels).

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